molecular formula C17H18O2 B1610636 4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid CAS No. 81770-19-6

4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid

Cat. No. B1610636
CAS RN: 81770-19-6
M. Wt: 254.32 g/mol
InChI Key: UYCURRVOSGMKIZ-UHFFFAOYSA-N
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Description

“4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C18H20O21. It is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings1. The compound has a tert-butyl group attached to one of the phenyl rings1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-Butyl bis(4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)carbamate was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0)23.



Molecular Structure Analysis

The molecular structure of “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” can be analyzed based on its molecular formula C18H20O21. The compound consists of two phenyl rings connected by a single bond, with a tert-butyl group attached to one of the phenyl rings14.



Chemical Reactions Analysis

While specific chemical reactions involving “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” are not available in the retrieved data, similar compounds such as 4,4’-di-tert-butylbiphenyl have been studied5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” can be inferred from its structure and the properties of similar compounds. For instance, 4,4’-di-tert-butylbiphenyl, a related compound, has a molecular weight of 266.4204 g/mol and a fusion temperature of 392 K5.


Scientific Research Applications

  • Synthetic Organic Chemistry

    • Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry .
    • They undergo various chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
    • For example, treatment of the tetrafluoro-3-methoxybenzene with CuCl2 and lithium tert-butoxide in the presence of O2 gas produced a mixture of biphenyl coupling product and the corresponding phenol .
  • Medicinal Chemistry

    • Biphenyl derivatives are used in medicinal chemistry, with a large number of them being patented and broadly used in medicine .
    • They are used as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
    • For example, 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid, a trademark drug (adapalene), is used for treating acne vulgaris, anti-inflammatory, antibacterial .
  • Agriculture and Industry

    • Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
    • They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
  • Production of Homoallylic Amine Derivatives

    • 4,4′-Di-tert-butylbiphenyl, a similar compound, has been used in the production of homoallylic amine derivatives .
    • This process involves the preparation of lithium di-tert-butylbiphenylide, a radical anion, which is superior to sodium or lithium naphthalenides for metalation reactions .
  • Organic Photovoltaic Materials

    • New donor building blocks, i.e., triarylamino derivatives, are of great interest for the production of organic photovoltaic materials .
    • In this process, bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine was synthesized in a two-step process via hydrolysis of its tert-butyl carbamate derivative .
    • This compound was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) .
  • Epoxy Resins and Curing Agents

    • 4-tert-Butylphenol, a related compound, is used in the production of epoxy resins and curing agents .
    • It has also found use in the production of phenolic resins and as a plasticizer .
  • Quantum Chemical Computation and Molecular Docking Analysis

    • A similar compound, 1-(4(tert-butyl)-4-methoxy-[1,1’-biphenyl]-4-yl)ethenone (4TBMBE), has been synthesized and used for quantum chemical computation and molecular docking analysis .
    • The synthesis of 4TBMBE was realized in excellent yield by using 4-tert-butyl phenylboronic acid and 1-bromonitrobenzene as the reactants .
    • The molecule crystallizes in the monoclinic crystal system with space group (P2 1 /c). There exists one C–H…O intramolecular and an intermolecular C–H···π interaction, besides one π···π (Cg···Cg) interaction responsible for stabilizing the unit cell molecular packing .
    • The molecular docking investigations have been performed to study the anti-inflammatory action of 4TBMBE against the p38 MAP kinase inhibitor .
  • Production of Organic Solar Cells (OSCs), Organic Light Emitting Diodes (OLEDs), and Organic Field Effect Transistors (OFETs)

    • New donor building blocks, i.e., triarylamino derivatives, are of great interest for the production of organic photovoltaic materials .
    • In this process, bis(4′-(hexyloxy)-[1,1’-biphenyl]-4-yl)amine was synthesized in a two-step process via hydrolysis of its tert-butyl carbamate derivative .
    • This compound was obtained by Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) .
  • Fire Extinguishing

    • While not a direct application of “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid”, related compounds such as 4,4’-Di-tert-butylbiphenyl have been used in fire extinguishing .
    • They can be used in water spray, carbon dioxide (CO2), dry chemical, and alcohol-resistant foam .

Future Directions

The future directions for the study and application of “4’-Tert-butyl[1,1’-biphenyl]-3-carboxylic acid” are not specified in the retrieved data. However, given the interest in biphenyl derivatives in various fields of chemistry, further research into the properties and potential applications of this compound could be beneficial.


properties

IUPAC Name

3-(4-tert-butylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(18)19/h4-11H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCURRVOSGMKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20510398
Record name 4'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Tert-butyl[1,1'-biphenyl]-3-carboxylic acid

CAS RN

81770-19-6
Record name 4'-tert-Butyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20510398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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